4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one
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Overview
Description
4-(3-Hydroxyphenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via intramolecular 1,3-dipolar cycloaddition reactions.
Functionalization: The hydroxyphenyl group can be introduced through various functionalization reactions, such as Friedel-Crafts acylation or alkylation, followed by reduction or oxidation as needed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its spirocyclic structure.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific mechanical or electronic properties.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential as an enzyme inhibitor.
1-Azaspiro[4.4]nonan-1-oxyl: Noted for its high stability and resistance to reduction.
Uniqueness
4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its hydroxyphenyl group adds an additional site for functionalization, making it versatile for various applications.
Properties
Molecular Formula |
C14H17NO2 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H17NO2/c16-11-5-3-4-10(8-11)12-9-15-13(17)14(12)6-1-2-7-14/h3-5,8,12,16H,1-2,6-7,9H2,(H,15,17) |
InChI Key |
QPTUPJBBIFOJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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